molecular formula C15H11NO3 B11594143 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one CAS No. 60681-96-1

2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11594143
CAS No.: 60681-96-1
M. Wt: 253.25 g/mol
InChI Key: UAVIZUPEDGFRTN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

60681-96-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H11NO3/c1-18-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(17)19-14/h2-9H,1H3

InChI Key

UAVIZUPEDGFRTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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